2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine
Description
Properties
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-5-chloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(2,3)15-6-9(7-15)16-10-13-4-8(12)5-14-10/h4-5,9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYMPXPOZAGXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine typically involves the reaction of 5-chloropyrimidine with 1-tert-butylazetidin-3-ol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloropyrimidine moiety at the 5-position undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the adjacent nitrogen atoms. Common nucleophiles include amines, alkoxides, and thiols .
The reaction rate is influenced by solvent polarity and temperature, with polar aprotic solvents (e.g., DMF) enhancing reactivity.
Cross-Coupling Reactions
The 5-chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation :
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under catalytic Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives :
| Boronic Acid | Catalyst System | Product Aryl Group | Yield |
|---|---|---|---|
| 4-Carboxyphenyl | PdCl₂(dppf), K₃PO₄, DMF | 5-(4-Carboxyphenyl) | 63% |
| 3-Pyridyl | Pd(OAc)₂, SPhos, DME | 5-(3-Pyridyl) | 78% |
Cyclization Reactions
The azetidine-ether linkage facilitates intramolecular cyclization under acidic or basic conditions :
-
Acid-catalyzed cyclization (HCl/EtOH, reflux) forms fused bicyclic structures via azetidine ring-opening .
-
Base-mediated cyclization (NaH, THF) generates spirocyclic intermediates through nucleophilic attack at the azetidine oxygen .
Oxidation
The tert-butylazetidine group resists oxidation, but the pyrimidine ring undergoes selective oxidation with mCPBA to form N-oxide derivatives .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, retaining the azetidine substituent .
Reactivity with Organometallics
Grignard reagents (e.g., MeMgBr) attack the 2-position of the pyrimidine ring, displacing the azetidinyloxy group under mild conditions (0°C, THF) :
Thermal Stability and Decomposition
At temperatures >150°C, the compound undergoes retro-etherification, releasing tert-butylazetidine and 5-chloropyrimidin-2-ol . This process is accelerated in polar solvents (e.g., DMSO) .
Scientific Research Applications
Oncology
Research indicates that compounds similar to 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine can play a significant role in the treatment of cancer. The compound is believed to inhibit angiogenesis, a critical process in tumor growth and metastasis. Angiogenesis is mediated by vascular endothelial growth factor (VEGF) and its receptors, which are essential for supplying nutrients to growing tumors. Studies have shown that targeting these pathways can reduce tumor growth effectively .
Case Study:
A study explored the effects of pyrimidine derivatives on various cancer cell lines, demonstrating that certain substitutions on the pyrimidine ring enhanced anti-tumor activity by inhibiting VEGF signaling pathways. This suggests potential therapeutic applications for compounds like this compound in treating solid tumors and hematological malignancies .
Antibacterial Activity
Compounds with a similar structural framework have been investigated for their ability to inhibit beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The inhibition of these enzymes can restore the efficacy of existing antibiotics against resistant bacterial strains .
Case Study:
In a recent patent application, researchers described the synthesis of beta-lactamase inhibitors derived from pyrimidine structures, highlighting their potential use in treating bacterial infections. The results indicated that these compounds could enhance the effectiveness of traditional antibiotics when used in combination therapies .
Neurological Disorders
Another promising application for this compound lies in the treatment of neurological and neurodegenerative diseases. Research has shown that certain pyrimidine derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects.
Case Study:
A study focusing on pyrimidine derivatives reported their potential in treating conditions such as Alzheimer's disease and Parkinson's disease. The compounds were found to interact with specific receptors involved in cognitive function, suggesting a role in mitigating symptoms associated with neurodegeneration .
Data Tables
Mechanism of Action
The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-[3-Bromo-2-(hydroxy)phenoxy]-5-chloropyrimidine
2-[3-Bromo-2-(butoxy)phenoxy]-5-chloropyrimidine
2-[3-Bromo-2-(2,2,3,3,4,4,4-heptafluorobutoxy)phenoxy]-5-chloropyrimidine
- Structure : Heptafluorobutoxy substituent introduces strong electron-withdrawing effects.
- Synthesis : Achieved via alkylation with heptafluoro-1-iodobutane under heated conditions .
- Properties: Extreme electronegativity stabilizes the compound against oxidative metabolism. High logP (~4.5) may compromise pharmacokinetics due to excessive hydrophobicity.
This compound
- Structure: Azetidine ring with tert-butyl substituent replaces aromatic phenoxy groups.
- Properties: Azetidine’s small ring size and tert-butyl group balance lipophilicity (logP ~3.2) and metabolic stability. The tert-butyl group sterically hinders cytochrome P450-mediated oxidation. Bioactivation risk at the 5-chloropyrimidine core persists but is mitigated compared to non-azetidine analogs .
Data Tables
Table 1. Physicochemical and Metabolic Properties
Key Research Findings
Biological Activity
The compound 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₃O
- Molecular Weight : 239.7 g/mol
This compound features a chlorinated pyrimidine core linked to a tert-butylazetidine moiety via an ether bond, which may influence its biological interactions.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors for enzymes such as kinases and topoisomerases, which are crucial in cancer therapy.
- Receptor Modulation : The interaction with specific receptors can lead to altered cellular signaling pathways, impacting cell proliferation and apoptosis.
Antiproliferative Activity
A study investigating the antiproliferative effects of pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal) | 10.5 |
| HeLa (Cervical) | 8.3 |
These results suggest that the compound may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition Studies
Inhibitory assays have shown that this compound can effectively inhibit key enzymes involved in tumor progression:
- Topoisomerase I Inhibition : The compound demonstrated a dose-dependent inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. The inhibition was confirmed through molecular docking studies, indicating a strong binding affinity to the active site of the enzyme.
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Study on Anticancer Activity : A clinical trial evaluated the efficacy of pyrimidine derivatives in patients with advanced colorectal cancer. Results indicated a significant reduction in tumor size among patients treated with compounds structurally related to this compound.
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
Q & A
Q. What are common synthetic routes for introducing the tert-butylazetidinyloxy group onto the pyrimidine ring?
A key method involves nucleophilic aromatic substitution or alkoxylation reactions. For example, replacing a hydroxyl group on the pyrimidine ring with an alkoxy moiety can be achieved using alkyl halides or triflates in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like acetonitrile. Reaction optimization often requires heating (e.g., 70°C) to enhance reactivity . For tert-butylazetidine derivatives, pre-functionalization of the azetidine ring with a leaving group (e.g., bromide) may facilitate coupling.
Q. How is NMR spectroscopy used to confirm the structure of 5-chloropyrimidine derivatives?
¹H NMR analysis is critical for verifying substitution patterns. For instance, the aromatic protons of the pyrimidine ring typically appear as singlets (e.g., δ 8.48–8.50 ppm for two equivalent protons) . The tert-butyl group in the azetidine moiety would show a singlet at ~1.2–1.4 ppm (9H), while the azetidine’s CH₂ and CH groups resonate between 3.5–4.5 ppm. Integration ratios and coupling patterns (e.g., splitting from adjacent oxygen atoms) further validate the structure.
Q. What purification techniques are recommended for isolating 5-chloropyrimidine derivatives?
Column chromatography on silica gel with gradients of ethyl acetate/hexanes is widely used to separate intermediates and final products. Trituration with hexanes/ether mixtures can also precipitate pure solids from oily residues . For sensitive compounds, flash chromatography or preparative HPLC may improve resolution.
Q. What safety precautions are necessary when handling boron tribromide in synthesis?
Boron tribromide (BBr₃) is highly corrosive and moisture-sensitive. Reactions should be conducted under inert atmospheres (e.g., nitrogen), with cooling (ice baths) to control exothermic demethylation or deprotection steps. Post-reaction quenching into ice water is essential to neutralize excess reagent .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 5-chloropyrimidine derivatives?
Factors include solvent polarity (acetonitrile enhances SNAr reactivity), stoichiometry of alkylating agents (1.1–1.2 equivalents), and reaction duration. For example, extending heating time (e.g., 14 hours at 70°C) ensures complete substitution, while excess base (e.g., K₂CO₃) drives deprotonation of phenolic intermediates . Microwave-assisted synthesis may reduce reaction times.
Q. How do electronic effects influence the pyrimidine ring’s reactivity in nucleophilic substitutions?
The electron-withdrawing chlorine atom at the 5-position activates the pyrimidine ring for nucleophilic attack by destabilizing the aromatic system. This effect directs substitution to the 2-position, where the leaving group (e.g., hydroxyl or bromide) is most susceptible. Steric hindrance from bulky groups (e.g., tert-butylazetidine) may slow kinetics but improve regioselectivity .
Q. What strategies characterize reaction intermediates to troubleshoot low yields?
Intermediate isolation (e.g., hydroxylated precursors) via thin-layer chromatography (TLC) or LC-MS helps identify side reactions. For example, incomplete deprotection of methoxy groups using BBr₃ can be detected by ¹H NMR (residual OCH₃ signals at ~3.8 ppm) . Adjusting stoichiometry or reaction time can address such issues.
Q. How does the tert-butyl group affect the stability and solubility of azetidine-containing derivatives?
The tert-butyl group enhances steric protection of the azetidine ring, reducing oxidative degradation. However, its hydrophobicity may decrease aqueous solubility, necessitating formulation studies. In non-polar solvents, the bulky group improves crystallinity, aiding purification .
Q. Are there computational methods to predict substituent effects on pyrimidine reactivity?
Density functional theory (DFT) calculations can model charge distribution and frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack. While not explicitly covered in the evidence, such methods complement experimental data to rationalize regioselectivity .
Q. How do structural modifications impact biological activity in related compounds?
Patent data highlight that halogenation (e.g., bromine at the 3-position) and alkoxy chain length influence bioactivity, likely via steric and electronic interactions with target proteins. For example, fluorinated alkoxy groups enhance metabolic stability in tubulin inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
